N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
5-oxo-1-phenyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21-12-18(15-26(21)19-6-2-1-3-7-19)22(28)25-13-16-8-10-24-20(11-16)17-5-4-9-23-14-17/h1-11,14,18H,12-13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVAVRGYMGAGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the coupling of a bipyridine derivative with a pyrrolidine derivative under specific reaction conditions. One common method involves the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the bipyridine core . The pyrrolidine ring can be introduced through a series of cyclization reactions involving appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: The compound can be reduced under specific conditions to modify its electronic properties.
Substitution: The bipyridine and pyrrolidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while substitution reactions can introduce various functional groups onto the bipyridine or pyrrolidine rings .
Scientific Research Applications
Chemistry
N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide serves as a ligand in coordination chemistry. It forms complexes with transition metals that are studied for their catalytic and electronic properties.
Biology
The compound is being explored for its bioactive properties, particularly in drug discovery. Its ability to interact with biological systems makes it a candidate for therapeutic applications.
Medicine
Research indicates potential therapeutic effects in treating diseases associated with oxidative stress and inflammation. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
Industry
Due to its unique properties, the compound is also being investigated for applications in advanced materials and sensor development.
Anticancer Potential
Research has demonstrated that this compound exhibits notable cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 6.06 | Induces apoptosis via caspase activation |
| HCT-116 (Colon) | 5.12 | Cell cycle arrest in G1 phase |
| A549 (Lung) | 5.23 | Inhibits tubulin polymerization |
This data suggests the compound may induce apoptosis and inhibit cell proliferation in cancer cells.
Antioxidant Activity
The compound has also been studied for its antioxidant properties, which are crucial for mitigating oxidative stress-related diseases:
| Compound | Antioxidant Activity (OD Value) |
|---|---|
| N-(Bipyridinyl) | 1.149 |
| Control | 0.800 |
These findings indicate that the compound can effectively reduce reactive oxygen species levels.
Case Studies
- Study on Cancer Cell Lines : A comprehensive evaluation using the National Cancer Institute's 60-cell line screening protocol revealed significant cytotoxicity against leukemia (CCRF-CEM), colon cancer (HCT-116), and non-small-cell lung cancer (NCI-H522), with growth inhibition percentages exceeding 50% at low micromolar concentrations.
- Mechanistic Insights : Investigations into the mechanism of action highlighted that the compound induces apoptosis through caspase activation pathways and causes cell cycle arrest, showcasing its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism by which N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound may interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but different electronic properties.
4,4’-Bipyridine: Another bipyridine derivative known for its use in the synthesis of viologens and coordination polymers.
3,4’-Bipyridine: Used in the synthesis of pharmaceuticals and known for its unique reactivity compared to other bipyridine isomers.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of a bipyridine moiety with a pyrrolidine ring and a phenyl group. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry, drug discovery, and materials science .
Biological Activity
N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
This compound features a bipyridine moiety, a pyrrolidine ring, and a phenyl group, which contribute to its unique chemical properties. The structural arrangement imparts distinct electronic and steric characteristics that enhance its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Metal Coordination : The bipyridine moiety can coordinate with metal ions, influencing biochemical processes.
- Receptor Interaction : The compound may modulate the activity of cellular receptors and enzymes, leading to various biological effects.
Anticancer Potential
Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown significant cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 6.06 | Induces apoptosis via caspase activation |
| HCT-116 (Colon) | 5.12 | Cell cycle arrest in G1 phase |
| A549 (Lung) | 5.23 | Inhibits tubulin polymerization |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Studies indicate that it can reduce reactive oxygen species (ROS) levels and enhance the antioxidant defense mechanisms in cells:
| Compound | Antioxidant Activity (OD Value) |
|---|---|
| N-(Bipyridinyl) | 1.149 |
| Control | 0.800 |
This activity is crucial for mitigating oxidative stress-related diseases.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effect of this compound on various cancer cell lines using the National Cancer Institute's 60-cell line screening protocol. The compound demonstrated notable cytotoxicity against leukemia (CCRF-CEM), colon cancer (HCT-116), and non-small-cell lung cancer (NCI-H522), with growth inhibition percentages exceeding 50% at low micromolar concentrations .
- Mechanistic Insights : Another investigation focused on the mechanism of action, revealing that the compound induces apoptosis through caspase activation pathways and causes cell cycle arrest in specific phases, highlighting its potential as a therapeutic agent in cancer treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, and what reagents are typically employed?
- Methodological Answer : The compound’s synthesis often involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidine-3-carboxamide core via condensation of phenyl-substituted amines with activated carbonyl intermediates.
- Step 2 : Functionalization of the bipyridine moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce methyl groups at the 4-position.
- Step 3 : Final coupling via reductive amination or carbodiimide-mediated amide bond formation. Key reagents include EDCI/HOBt for amide coupling and Pd(PPh₃)₄ for cross-coupling .
- Data Considerations : Reaction yields typically range from 50–75%, with purity verified by HPLC (>95%).
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization employs:
- 1H/13C NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone.
- HRMS (High-Resolution Mass Spectrometry) : For molecular formula confirmation (e.g., [M+H]+ m/z calculated vs. observed).
- X-ray Crystallography : Resolves stereochemistry and confirms bipyridine-pyrrolidine spatial arrangement .
Advanced Research Questions
Q. What strategies optimize reaction yields for the bipyridine-pyrrolidine coupling step?
- Methodological Answer : Yield optimization focuses on:
- Catalyst Screening : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in sterically hindered systems (yield increase: 65% → 82%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict temperature control (<80°C) to prevent decomposition.
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yields .
- Data Contradiction : Conflicting reports on Pd catalyst efficiency in bipyridine systems; systematic benchmarking is advised .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR) or GPCRs. Focus on hydrogen bonding with the carboxamide group and π-π stacking of bipyridine .
- MD Simulations : Assess stability of ligand-receptor complexes over 100ns trajectories (e.g., RMSD <2Å indicates stable binding).
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy (ΔG ~ -8 to -12 kcal/mol suggests high affinity) .
- Limitations : Discrepancies between in silico predictions and in vitro assays (e.g., IC50) require experimental validation .
Q. How are contradictions in biological activity data resolved across studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, IC50 values vary between HeLa (5µM) and MCF-7 (12µM) due to differential receptor expression .
- Metabolic Stability : Check for CYP450-mediated degradation using liver microsomes; half-life <30min suggests rapid clearance .
- Batch Purity : Impurities >5% (e.g., unreacted intermediates) may falsely elevate activity; re-test with HPLC-purified samples .
Experimental Design Considerations
Q. What controls are critical in evaluating the compound’s in vitro cytotoxicity?
- Methodological Answer :
- Positive Controls : Use staurosporine (apoptosis inducer) and doxorubicin (DNA intercalator) to benchmark activity.
- Vehicle Controls : DMSO concentration ≤0.1% to avoid solvent toxicity.
- Dose-Response Curves : 8-point dilution (0.1–100µM) with triplicate replicates; calculate EC50 using GraphPad Prism .
- Pitfalls : Non-linear regression errors may arise from incomplete solubilization; pre-sonicate stock solutions .
Data Analysis and Reporting Standards
Q. How should researchers report spectral data to ensure reproducibility?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
